molecular formula C25H24FN3O6S3 B2945654 Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 850915-80-9

Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2945654
CAS RN: 850915-80-9
M. Wt: 577.66
InChI Key: XZRRVPXLOOPVSI-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H24FN3O6S3 and its molecular weight is 577.66. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against various viral pathogens, contributing to the development of new antiviral drugs.

Anti-inflammatory and Anticancer Studies

The indole nucleus, found in many bioactive compounds, has demonstrated significant anti-inflammatory and anticancer properties . By exploring the biological activity of this compound, researchers can potentially develop novel therapeutic agents for treating inflammation and cancer.

Antimicrobial and Antitubercular Applications

Indole derivatives are known to exhibit antimicrobial and antitubercular activities . The compound could be synthesized and screened for these activities, aiding in the fight against resistant strains of bacteria and tuberculosis.

Antidiabetic and Antimalarial Potential

The diverse biological activities of indole derivatives also extend to antidiabetic and antimalarial effects . Research into the compound’s pharmacological activity could lead to new treatments for diabetes and malaria.

Anticholinesterase Activity

Compounds containing an indole nucleus have been found to have anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its potential to inhibit cholinesterase, offering hope for new neuroprotective drugs.

Antioxidant Properties

Indole derivatives have been associated with antioxidant properties, which play a role in preventing oxidative stress-related diseases . The compound could be studied for its ability to scavenge free radicals, contributing to the development of antioxidant therapies.

Role in Plant Growth and Development

Indole-3-acetic acid, a plant hormone derived from tryptophan, is crucial for plant growth and development . By studying the compound’s effect on plant physiology, it could be used to enhance crop yields and improve agricultural practices.

Chemical Synthesis and Drug Design

The structural complexity of the compound makes it a candidate for chemical synthesis studies, which could lead to the discovery of new synthetic pathways and drug design strategies .

properties

IUPAC Name

diethyl 5-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O6S3/c1-4-34-23(32)18-13(3)19(24(33)35-5-2)38-21(18)28-17(30)12-37-25-27-16-10-11-36-20(16)22(31)29(25)15-8-6-14(26)7-9-15/h6-9H,4-5,10-12H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRRVPXLOOPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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